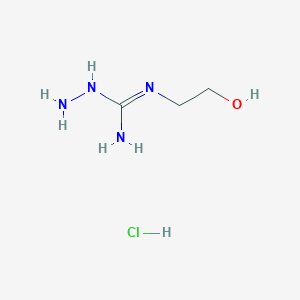
1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” is a chemical compound that has been gaining attention due to its unique biological properties and potential applications in various fields. It is related to guanidine compounds, which are known for their versatility in chemistry and their presence in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of guanidines can be complex and involves several steps. One approach towards N, N ′-disubstituted guanidines involves the use of N-chlorophthalimide, isocyanides, and amines. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The guanidine group is instrumental in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. The compound can be used to synthesize cyclic guanidines like 2-aminoimidazolines and tetrahydropyrimidines, which are present in many natural products and compounds of medicinal interest .
Organocatalysis
Guanidine derivatives, including 1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride, are known for their superbase properties. They are used in organocatalysis to catalyze various chemical reactions, which is a growing field in green chemistry due to its potential to reduce the need for metal catalysts .
Biological Applications
This compound has biological applications due to its ability to form hydrogen bonds and its high basicity. It can act as a DNA minor groove binder, kinase inhibitor, and α2-noradrenaline receptor antagonist. These properties make it valuable in the study of biochemical pathways and drug development .
Protein and Nucleic Acid Purification
1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride is used in the purification of proteins and nucleic acids. It helps in the dissociation of nucleoproteins and inhibits RNase, which is crucial for RNA isolation and ensuring the integrity of the nucleic acids during purification processes .
Intermediate in Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the preparation of sulfadiazine, an important raw material for sulfamethyldiazine, sulfamethazine, and folic acid. These are key components in the production of antibiotics and vitamins .
Organic Synthesis and Dye Manufacturing
As an organic synthesis intermediate, 1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride is used in the production of dyes. It is involved in the synthesis of 2-amino-pyrimidine derivatives, which are essential in creating various dye compounds .
Wirkmechanismus
While the specific mechanism of action for “1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” is not provided, guanidine compounds are known to act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Zukünftige Richtungen
Guanidine compounds have been gaining attention due to their unique biological properties and potential applications in various fields. For instance, Guanidine-Hydrochloride has been used for fast and efficient protein digestion and single-step affinity-purification mass spectrometry (AP-MS) experiments . This suggests that “1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” and related compounds may have promising future applications in the field of proteomics and other areas of research.
Eigenschaften
IUPAC Name |
1-amino-2-(2-hydroxyethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4O.ClH/c4-3(7-5)6-1-2-8;/h8H,1-2,5H2,(H3,4,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZTBJRZNKJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C(N)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)



![2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2567883.png)



![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2567888.png)
![tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate](/img/structure/B2567891.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2567895.png)